![molecular formula C18H14N4O5S2 B13355072 1-({4-[4-(1H-pyrazol-1-ylsulfonyl)phenoxy]phenyl}sulfonyl)-1H-pyrazole](/img/structure/B13355072.png)
1-({4-[4-(1H-pyrazol-1-ylsulfonyl)phenoxy]phenyl}sulfonyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-({4-[4-(1H-pyrazol-1-ylsulfonyl)phenoxy]phenyl}sulfonyl)-1H-pyrazole is a complex organic compound characterized by the presence of pyrazole and sulfonyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-({4-[4-(1H-pyrazol-1-ylsulfonyl)phenoxy]phenyl}sulfonyl)-1H-pyrazole typically involves multiple steps:
Formation of 4-(1H-pyrazol-1-ylsulfonyl)phenol: This intermediate can be synthesized by reacting 4-hydroxybenzenesulfonyl chloride with 1H-pyrazole in the presence of a base such as triethylamine.
Etherification: The intermediate is then reacted with 4-bromophenol under basic conditions to form 4-[4-(1H-pyrazol-1-ylsulfonyl)phenoxy]phenol.
Sulfonylation: Finally, the compound is sulfonylated using a sulfonyl chloride derivative to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-({4-[4-(1H-pyrazol-1-ylsulfonyl)phenoxy]phenyl}sulfonyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: The sulfonyl groups can be reduced to sulfides using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy and sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Sulfide derivatives of the sulfonyl groups.
Substitution: Substituted phenoxy or sulfonyl derivatives.
Aplicaciones Científicas De Investigación
1-({4-[4-(1H-pyrazol-1-ylsulfonyl)phenoxy]phenyl}sulfonyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for designing inhibitors of enzymes or receptors.
Materials Science: Use in the development of advanced materials with specific electronic or optical properties.
Biology: Study of its interactions with biological macromolecules such as proteins and nucleic acids.
Mecanismo De Acción
The mechanism of action of 1-({4-[4-(1H-pyrazol-1-ylsulfonyl)phenoxy]phenyl}sulfonyl)-1H-pyrazole involves its interaction with specific molecular targets. The pyrazole and sulfonyl groups can form hydrogen bonds and other interactions with proteins, potentially inhibiting their activity. The phenoxy group may also contribute to the binding affinity and specificity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
4-(1H-pyrazol-1-ylsulfonyl)phenylboronic acid: Similar structure but with a boronic acid group instead of a phenoxy group.
4-(1H-imidazol-1-ylsulfonyl)phenol: Similar structure but with an imidazole ring instead of a pyrazole ring.
Uniqueness
1-({4-[4-(1H-pyrazol-1-ylsulfonyl)phenoxy]phenyl}sulfonyl)-1H-pyrazole is unique due to the combination of pyrazole, sulfonyl, and phenoxy groups, which confer specific chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C18H14N4O5S2 |
|---|---|
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
1-[4-(4-pyrazol-1-ylsulfonylphenoxy)phenyl]sulfonylpyrazole |
InChI |
InChI=1S/C18H14N4O5S2/c23-28(24,21-13-1-11-19-21)17-7-3-15(4-8-17)27-16-5-9-18(10-6-16)29(25,26)22-14-2-12-20-22/h1-14H |
Clave InChI |
VRYRRBREIMZPHT-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(N=C1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)N4C=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B13354990.png)
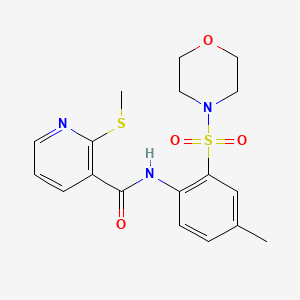
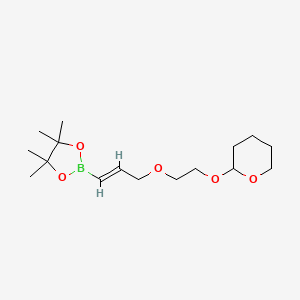
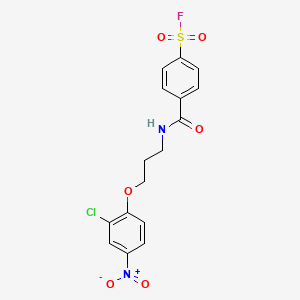
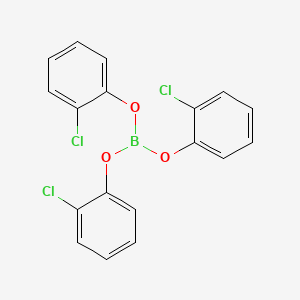
![(2,5-dioxopyrrolidin-1-yl) (2S)-2-acetamido-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate](/img/structure/B13355027.png)
![3-[(Benzylsulfanyl)methyl]-6-[(4-bromophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355034.png)

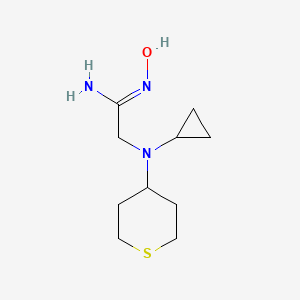
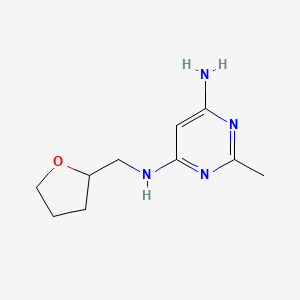
![3-{2-[(4-Chlorobenzyl)oxy]phenyl}acrylamide](/img/structure/B13355073.png)
![3-{3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-N,N-dimethylaniline](/img/structure/B13355077.png)

![3-Ethyl-6-(4-ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355088.png)
